N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethylindole moiety linked via an ethyl chain to a substituted benzenesulfonamide group. Its molecular formula is inferred as C₂₁H₂₆N₂O₃S, with a molecular weight of approximately 356.46 g/mol . The indole core, a common pharmacophore in bioactive compounds, is substituted with methyl groups at positions 2 and 5, while the benzenesulfonamide group includes methoxy (4-position) and methyl (3-position) substituents.
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13-5-7-19-18(11-13)17(15(3)22-19)9-10-21-26(23,24)16-6-8-20(25-4)14(2)12-16/h5-8,11-12,21-22H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPJWKSQHCFVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 3-position.
Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The sulfonamide group may enhance the compound’s ability to interact with proteins, potentially inhibiting enzyme activity or blocking receptor sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of indole-sulfonamide hybrids, where structural variations significantly influence physicochemical properties and biological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Fluorine () improves electronic effects, boosting cytotoxicity. Methyl/Methoxy Groups: Methyl groups on the indole (e.g., 2,5-dimethyl in the target compound) or benzene ring (3-methyl in the target) improve metabolic stability and steric interactions with biological targets . Methoxy groups enhance solubility and hydrogen-bonding capacity .
Structural Uniqueness of the Target Compound
The simultaneous presence of 2,5-dimethylindole and 4-methoxy-3-methylbenzenesulfonamide distinguishes it from analogs. This combination may synergize anti-inflammatory (via sulfonamide) and receptor-modulating (via indole) effects, a hypothesis supported by studies on related indole-sulfonamides .
Comparison with Non-Sulfonamide Indoles 5-Methoxytryptamine: Lacks the sulfonamide group but shares the indole core; acts as a serotonin receptor agonist . Sulfanilamide: A classic sulfonamide antibiotic without the indole moiety, highlighting the target compound’s dual functionalization for broader applications .
Research Findings and Implications
- Pharmacological Potential: The target compound’s structural complexity suggests multitarget activity, though empirical studies are needed to confirm mechanisms.
- Synthetic Challenges : Multi-step synthesis requiring precise control of reaction conditions (e.g., temperature, pH) is common across this class .
- Knowledge Gaps: Specific biological data (e.g., IC₅₀ values, toxicity profiles) for the target compound are absent in current literature, underscoring the need for targeted assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
